BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Anti-apoptosis Chemoprotection Lymphocyte

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1020971-26-9) is a synthetic small molecule characterized by a benzothiazole–phenyl–benzamide scaffold bearing a pyrrolidine-1-sulfonyl substituent. It belongs to a class of heterocyclic amides investigated for modulating programmed cell death pathways, with reported activity as an inhibitor of apoptosis in lymphocytes.

Molecular Formula C25H23N3O3S2
Molecular Weight 477.6
CAS No. 1020971-26-9
Cat. No. B2673849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
CAS1020971-26-9
Molecular FormulaC25H23N3O3S2
Molecular Weight477.6
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCC5
InChIInChI=1S/C25H23N3O3S2/c1-17-8-9-19(16-23(17)33(30,31)28-14-4-5-15-28)24(29)26-20-12-10-18(11-13-20)25-27-21-6-2-3-7-22(21)32-25/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,26,29)
InChIKeyQZCSFGDIIGRKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1020971-26-9): Chemical Identity and Research Classification for Scientific Procurement


N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1020971-26-9) is a synthetic small molecule characterized by a benzothiazole–phenyl–benzamide scaffold bearing a pyrrolidine-1-sulfonyl substituent . It belongs to a class of heterocyclic amides investigated for modulating programmed cell death pathways, with reported activity as an inhibitor of apoptosis in lymphocytes [1]. The compound is cataloged under the experimental identifier EVT-2810923 and has a molecular formula of C25H23N3O3S2 (MW 477.6) .

Procurement Pitfalls for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide: Why Substitution with In-Class Analogs Is Not Recommended


Replacing N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide with a generic benzothiazole amide or a simpler sulfonamide analog is likely to result in a significant loss of biological function. The compound's unique antiapoptotic profile is exquisitely sensitive to the pyrrolidin-1-ylsulfonyl motif: the parent compound pifithrin-alpha (1), which lacks this group, is over three-fold less potent (EC50 4.16 µM) than the target compound (EC50 1.31 µM) [1]. Other closely related chemotypes, such as the N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides, are optimized entirely for monoacylglycerol lipase (MAGL) inhibition (IC50 6.5–9 nM) [2] and have no reported anti-apoptotic efficacy, underscoring the functional divergence driven by subtle structural modifications. Therefore, procurement of the exact CAS 1020971-26-9 entity is critical for reproducing published anti-apoptotic activity data.

Quantitative Differentiation of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide (1020971-26-9) Against Scientific Comparators


Antiapoptotic Potency in Thymocytes: Head-to-Head Comparison with Pifithrin-α (Compound 1)

The target compound (designated as Compound 19) demonstrated a 3.2-fold improvement in anti-apoptotic potency against the well-characterized p53 inhibitor pifithrin-alpha (PFT-alpha, compound 1) in a dexamethasone-induced apoptosis model. This gain-of-function is directly attributed to the introduction of the pyrrolidin-1-ylsulfonyl substituent on the phenyl ring [1].

Anti-apoptosis Chemoprotection Lymphocyte

Functional Selectivity Against Monoacylglycerol Lipase (MAGL) Inhibitor Scaffold

A series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides were optimized as potent MAGL inhibitors (IC50 6.5–9 nM) [1]. In contrast, CAS 1020971-26-9 features a benzamide core rather than an acetamide linker and is not associated with MAGL activity in published data. This structural difference directs the compound's activity toward anti-apoptotic pathways rather than endocannabinoid modulation.

Target selectivity MAGL inhibition Chemical probe

Structural Differentiation from Pifithrin-α Ring-Closed Analog (IBT, Compound 39)

The ring-closed imidazobenzothiazole analog of pifithrin-alpha, designated IBT (compound 39), showed reduced protective activity compared to aromatic analogs [1]. The target compound (19), retaining the open benzothiazole-phenyl scaffold with the key pyrrolidin-1-ylsulfonyl group, significantly outperformed this scaffold-hop analog.

Structure-activity relationship Scaffold hopping Drug optimization

Evidence-Based Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide (1020971-26-9)


Chemical Probe for p53-Dependent Apoptosis Studies in Immunology

CAS 1020971-26-9 is best deployed as a potent tool compound to inhibit dexamethasone- and gamma-irradiation-induced apoptosis in lymphocyte populations, as directly evidenced by its EC50 of 1.31 µM in mouse thymocyte assays [1]. Its 3.2-fold superiority over pifithrin-alpha makes it the preferred chemical probe for studies requiring sustained cytoprotection where p53-mediated programmed cell death is a confounding factor.

Reference Standard for Structure-Activity Relationship (SAR) Expansion of N-Phenylbenzamide Anti-Apoptotic Agents

The compound serves as a critical SAR benchmark for optimizing the anti-apoptotic pharmacophore. The quantitative gain achieved by the pyrrolidin-1-ylsulfonyl modification (EC50 1.31 µM vs. 4.16 µM for the unsubstituted parent) [1] provides a clear baseline for evaluating the impact of further nitrogen heterocycle substitutions on cytoprotective potency.

Negative Control for Monoacylglycerol Lipase (MAGL) Activity Amid Structural Similarity

Given the high potency of structurally related N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides against MAGL (IC50 6.5–9 nM) [2], this benzamide derivative can be strategically used as a selectivity control to confirm that phenotypic effects observed in cancer cell assays are driven by the anti-apoptotic pathway rather than MAGL-mediated lipid signaling.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.